An In-depth Technical Guide to the Physicochemical Properties of 5-formyl-4-methyl-1H-indole-2-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 5-formyl-4-methyl-1H-indole-2-carbonitrile
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its derivatives exhibit a vast spectrum of biological activities, making them a fertile ground for drug discovery and development.[2][3] Within this privileged class of heterocyclic compounds, indole-2-carbonitriles have garnered significant attention due to their versatile reactivity and established roles as precursors to complex molecular architectures.[1] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 5-formyl-4-methyl-1H-indole-2-carbonitrile .
This document is intended for researchers, scientists, and professionals in drug development. It will delve into the core physicochemical properties, a plausible synthetic route, and detailed analytical methodologies for the characterization of this compound. The narrative will not only present data but also explain the underlying scientific principles and rationale behind the described experimental protocols.
Molecular Structure and Key Physicochemical Properties
5-formyl-4-methyl-1H-indole-2-carbonitrile possesses a unique arrangement of functional groups that dictate its chemical behavior and potential biological interactions. The presence of a nitrile group at the 2-position, a formyl group at the 5-position, and a methyl group at the 4-position on the indole ring creates a molecule with distinct electronic and steric properties.
Table 1: Core Physicochemical Properties of 5-formyl-4-methyl-1H-indole-2-carbonitrile
| Property | Value/Prediction | Rationale/Source |
| Molecular Formula | C₁₁H₈N₂O | Based on chemical structure. |
| Molecular Weight | 184.19 g/mol | Calculated from the molecular formula. |
| CAS Number | 1857296-22-0 | |
| Appearance | Predicted to be a yellow to brown solid. | Indole derivatives, especially those with formyl groups, are often colored solids. |
| Melting Point | Predicted to be in the range of 180-220 °C. | Aromatic aldehydes and nitriles tend to have relatively high melting points due to their polarity and potential for intermolecular interactions.[4][5][6] The exact value would require experimental determination. |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and acetone; sparingly soluble in alcohols like ethanol and methanol; and poorly soluble in non-polar solvents like hexane and water. | The polar formyl and nitrile groups, along with the N-H group of the indole, suggest solubility in polar solvents.[7][8][9][10] However, the overall aromatic structure limits water solubility. |
| pKa | The N-H proton is predicted to have a pKa of approximately 16-18 in DMSO. | The pKa of the indole N-H is around 17-21 in DMSO.[11][12][13] The electron-withdrawing nature of the nitrile and formyl groups would slightly increase the acidity (lower the pKa) of the N-H proton.[14] |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of 5-formyl-4-methyl-1H-indole-2-carbonitrile.
Step 1: Synthesis of 4-methyl-1H-indole-2-carbonitrile (Precursor)
The synthesis of the precursor can be achieved through a three-step sequence starting from 4-methyl-1H-indole:
-
N-Protection: The indole nitrogen is protected to prevent side reactions in subsequent steps. A common protecting group is tert-butyloxycarbonyl (Boc).
-
Regioselective Iodination: The protected indole undergoes electrophilic iodination, which preferentially occurs at the electron-rich 2-position. N-Iodosuccinimide (NIS) is a suitable reagent for this transformation.
-
Cyanation: The 2-iodo group is then displaced by a cyanide group, typically using a copper(I) cyanide mediated reaction (Rosenmund-von Braun reaction).
Step 2: Formylation of 4-methyl-1H-indole-2-carbonitrile
The introduction of the formyl group at the 5-position can be accomplished via an electrophilic aromatic substitution reaction. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic rings like indoles.[1][15][16]
-
Causality of Experimental Choice: The Vilsmeier-Haack reaction is chosen for its high regioselectivity for the 3-position of indoles. However, with the 2-position blocked by the nitrile group and the 3-position unsubstituted, formylation is expected to occur on the benzene ring. The directing effects of the methyl group (ortho, para-directing) and the pyrrole ring (activating) would favor substitution at the 5- and 7-positions. Steric hindrance from the 4-methyl group would likely direct the formylation to the 5-position. An alternative, though generally less efficient for indoles, would be the Duff reaction.[17][18][19][20]
Spectroscopic and Chromatographic Characterization
A comprehensive characterization of 5-formyl-4-methyl-1H-indole-2-carbonitrile is crucial for confirming its identity and purity. The following section outlines the expected spectroscopic data and provides a detailed protocol for chromatographic analysis.
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 5-formyl-4-methyl-1H-indole-2-carbonitrile
| Technique | Predicted Key Signals |
| ¹H NMR | - A singlet for the N-H proton (> 10 ppm).- A singlet for the aldehydic proton (~10 ppm).- A singlet for the proton at the 3-position (~7.5-8.0 ppm).- Two doublets for the aromatic protons at the 6- and 7-positions (~7.0-7.5 ppm).- A singlet for the methyl protons (~2.5 ppm). |
| ¹³C NMR | - A signal for the aldehydic carbon (~190 ppm).- A signal for the nitrile carbon (~115-120 ppm).- Signals for the aromatic carbons, including the quaternary carbons of the indole ring.- A signal for the methyl carbon (~15-20 ppm). |
| IR (Infrared) Spectroscopy | - A sharp peak for the nitrile (C≡N) stretch (~2220-2240 cm⁻¹).- A strong peak for the carbonyl (C=O) stretch of the aldehyde (~1680-1700 cm⁻¹).- A peak for the N-H stretch of the indole (~3300-3400 cm⁻¹).- Peaks in the aromatic region (1400-1600 cm⁻¹). |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of 184.19.[21][22][23][24] |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a robust method for assessing the purity of 5-formyl-4-methyl-1H-indole-2-carbonitrile.
Caption: A typical workflow for the HPLC analysis of 5-formyl-4-methyl-1H-indole-2-carbonitrile.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of two solvents:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA. Filter both solvents through a 0.45 µm filter and degas.
-
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions (95% A, 5% B)
-
20-25 min: Equilibration
-
-
-
Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Self-Validating System: The use of a gradient elution ensures the separation of compounds with a wide range of polarities. The TFA in the mobile phase helps to sharpen peaks by ion-pairing with any basic sites on the molecule or the column. The C18 column provides excellent retention for aromatic compounds.
Reactivity and Chemical Behavior
The chemical reactivity of 5-formyl-4-methyl-1H-indole-2-carbonitrile is governed by its functional groups: the indole ring, the formyl group, and the nitrile group.
-
Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic attack. The N-H proton is weakly acidic and can be deprotonated with a strong base.
-
Formyl Group: The aldehyde functionality is a versatile handle for various chemical transformations. It can undergo oxidation to a carboxylic acid, reduction to an alcohol, and can participate in condensation reactions (e.g., with amines to form imines or with active methylene compounds in Knoevenagel condensations).[25]
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions, or reduced to a primary amine.
Potential Biological Activity and Drug Development Applications
While no specific biological data for 5-formyl-4-methyl-1H-indole-2-carbonitrile has been reported, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.
-
Anticancer Activity: Many indole derivatives, including those with nitrile and formyl functionalities, have demonstrated potent anticancer properties through various mechanisms such as inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[2][3] The specific substitution pattern of the target molecule could lead to novel interactions with cancer-related biological targets.
-
Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. The functional groups on this molecule could be tailored to target specific kinases involved in cell signaling pathways that are dysregulated in cancer and other diseases.
-
Antimicrobial and Antiviral Activity: Indole derivatives have also been explored for their potential as antimicrobial and antiviral agents.[3] The unique electronic properties of 5-formyl-4-methyl-1H-indole-2-carbonitrile may confer activity against various pathogens.
Conclusion
5-formyl-4-methyl-1H-indole-2-carbonitrile is a highly functionalized indole derivative with significant potential for applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic strategy, and detailed analytical methods for its characterization. The versatile reactivity of its functional groups opens up numerous avenues for the synthesis of a diverse library of compounds for biological screening. Further experimental investigation into the synthesis, characterization, and biological evaluation of this molecule is warranted to fully explore its therapeutic potential.
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